Product packaging for L-selenocysteinate(2-)(Cat. No.:)

L-selenocysteinate(2-)

Cat. No.: B1233928
M. Wt: 166.05 g/mol
InChI Key: ZKZBPNGNEQAJSX-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-selenocysteinate(2-) is the anionic form of L-selenocysteine, the 21st proteinogenic amino acid. Selenocysteine is a key component of selenoproteins, where it is incorporated at the active site via a specific UGA codon, a process that requires a unique selenocysteine insertion sequence (SECIS) in the mRNA . This amino acid is a cysteine analogue where selenium replaces sulfur, resulting in a selenol group (-SeH) that is more acidic and nucleophilic than a thiol group, making it predominantly deprotonated and highly reactive under physiological conditions . This high reactivity is exploited in several critical antioxidant enzymes. Notably, selenocysteine is an essential constituent of glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which are central to cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS) like hydrogen peroxide and lipid hydroperoxides . Research indicates that the proper function of these selenoenzymes is crucial for protecting against oxidative damage, maintaining redox homeostasis, and is implicated in aging and age-related diseases . The selenocysteinate moiety demonstrates strong metal-chelating properties, and its interaction with methylmercury has been studied as a model for understanding the metal's sequestration by selenoproteins in vivo . L-selenocysteinate(2-) is supplied for research applications only, providing scientists with a critical compound for studying the unique biochemistry of selenoproteins, redox biology, and the role of selenium in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2Se-2 B1233928 L-selenocysteinate(2-)

Properties

Molecular Formula

C3H5NO2Se-2

Molecular Weight

166.05 g/mol

IUPAC Name

(2R)-2-amino-3-selenidopropanoate

InChI

InChI=1S/C3H7NO2Se/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1

InChI Key

ZKZBPNGNEQAJSX-REOHCLBHSA-L

SMILES

C(C(C(=O)[O-])N)[Se-]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)[Se-]

Canonical SMILES

C(C(C(=O)[O-])N)[Se-]

Origin of Product

United States

Biosynthesis and Genetic Decoding of L Selenocysteine

Biosynthetic Pathways of L-selenocysteine

The synthesis of L-selenocysteine is a highly regulated process that ensures the correct incorporation of this unique amino acid into proteins in response to a UGA codon, which typically functions as a stop signal. wikipedia.org This translational recoding is facilitated by a specific selenocysteine (B57510) insertion sequence (SECIS) element in the mRNA. wikipedia.org The fundamental steps involve the initial charging of the selenocysteine-specific tRNA (tRNASec) with serine, followed by the enzymatic conversion of the seryl moiety to a selenocysteyl moiety. plos.orgwikipedia.org

In prokaryotes, such as Escherichia coli, the biosynthesis of selenocysteine is a two-step process that occurs on its specific tRNA, tRNASec. nih.govresearchgate.net The pathway begins with the aminoacylation of tRNASec with serine by the enzyme seryl-tRNA synthetase (SerS). mdpi.comnih.gov

The key steps in prokaryotic L-selenocysteine biosynthesis are:

Ser-tRNASec formation: The enzyme seryl-tRNA synthetase (SerS) attaches serine to tRNASec. mdpi.comnih.gov

Selenophosphate synthesis: Selenophosphate synthetase (SelD) synthesizes selenophosphate from selenide (B1212193) and ATP. This molecule serves as the activated selenium donor. nih.govunl.edu

Conversion to Sec-tRNASec: Selenocysteine synthase (SelA) catalyzes the conversion of the seryl group on Ser-tRNASec to a selenocysteyl group, using selenophosphate as the selenium donor. nih.govunl.edu This reaction proceeds through an aminoacrylyl-tRNASec intermediate. nih.govunl.edu

Key Enzymes in Prokaryotic L-selenocysteine Biosynthesis
EnzymeAbbreviationFunction
Seryl-tRNA synthetaseSerSCharges tRNASec with serine. mdpi.comnih.gov
Selenophosphate synthetaseSelDSynthesizes the activated selenium donor, selenophosphate. nih.govunl.edu
Selenocysteine SynthaseSelAConverts seryl-tRNASec to selenocysteyl-tRNASec. nih.govunl.edu

The biosynthesis of L-selenocysteine in eukaryotes and archaea follows a more complex, three-step pathway, although it also commences with the charging of tRNASec with serine by seryl-tRNA synthetase. mdpi.comnih.gov A key distinction from the prokaryotic pathway is the phosphorylation of the seryl-tRNASec intermediate. nih.govunl.edu

The major steps in this pathway are:

Ser-tRNASec formation: Similar to prokaryotes, seryl-tRNA synthetase (SerS) ligates serine to tRNASec. nih.gov

Phosphorylation: The enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) phosphorylates the serine residue on Ser-tRNASec to form O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNASec). nih.govunl.edunih.gov

Selenophosphate synthesis: In eukaryotes, selenophosphate synthetase 2 (SPS2) is responsible for generating selenophosphate, the active selenium donor. nih.govnih.gov

Conversion to Sec-tRNASec: The final step is catalyzed by O-phosphoseryl-tRNA[Ser]Sec:selenocysteine synthase (SepSecS), which replaces the phosphate (B84403) group of Sep-tRNASec with selenium from selenophosphate to yield selenocysteyl-tRNASec. nih.govnih.govnih.gov

Key Enzymes in Eukaryotic and Archaeal L-selenocysteine Biosynthesis
EnzymeAbbreviationFunction
Seryl-tRNA synthetaseSerSCharges tRNASec with serine. nih.gov
O-phosphoseryl-tRNA[Ser]Sec kinasePSTKPhosphorylates seryl-tRNASec to form O-phosphoseryl-tRNASec. nih.govunl.edunih.gov
Selenophosphate synthetase 2SPS2Synthesizes the activated selenium donor, selenophosphate. nih.govnih.gov
O-phosphoseryl-tRNA[Ser]Sec:selenocysteine synthaseSepSecSConverts O-phosphoseryl-tRNASec to selenocysteyl-tRNASec. nih.govnih.govnih.gov

The enzymes involved in the biosynthesis of L-selenocysteine are highly specific and play crucial roles in ensuring the fidelity of this process. The catalytic mechanisms of these enzymes have been the subject of detailed research.

Selenocysteine synthase (SelA) is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that is central to the prokaryotic pathway. nih.govunl.edu It catalyzes the direct conversion of seryl-tRNASec into selenocysteyl-tRNASec. mdpi.com The reaction mechanism involves the removal of the hydroxyl group from the serine moiety to form an aminoacrylyl-tRNASec intermediate. nih.govunl.edu This intermediate then reacts with selenophosphate, the activated selenium donor, to produce selenocysteyl-tRNASec. nih.govunl.edu SelA assembles into a decameric ring structure, which allows it to bind to the tRNA substrate. researchgate.net

In eukaryotes and archaea, O-phosphoseryl-tRNA(Sec) kinase (PSTK) is responsible for the phosphorylation of seryl-tRNASec. wikipedia.orgnih.gov This kinase specifically recognizes the unique structural features of tRNASec, distinguishing it from the canonical tRNASer. nih.gov PSTK consists of an N-terminal catalytic domain and a C-terminal domain connected by a flexible linker. nih.gov The enzyme recognizes the distinct D arm of tRNASec, which is essential for the UGA-specific encoding of selenocysteine. nih.gov The phosphorylation of the seryl residue creates O-phosphoseryl-tRNASec, the substrate for the subsequent enzyme in the pathway, SepSecS. nih.govnih.gov

O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS), also a pyridoxal phosphate-dependent enzyme, catalyzes the final step in selenocysteine formation in eukaryotes and archaea. nih.govnih.gov It facilitates the conversion of O-phosphoseryl-tRNASec to selenocysteyl-tRNASec using selenophosphate as the selenium donor. nih.govnih.gov The enzyme forms a stable tetramer, and its activity is dependent on the tRNA molecule; it does not act on free phosphoserine. nih.gov The binding of the tRNA is thought to induce a conformational change in the enzyme's active site, allowing for the proper orientation of the phosphoserine substrate for the reaction to proceed. nih.gov

Enzymology of L-selenocysteine Synthesis

Selenophosphate Synthetase (SPS) Role and Selenophosphate Formation

Selenophosphate synthetase (SPS), also known as SelD, is a pivotal enzyme in selenium metabolism. It catalyzes the synthesis of monoselenophosphate, the active selenium donor required for the synthesis of selenocysteine. This reaction utilizes selenide and adenosine (B11128) triphosphate (ATP) as substrates, producing selenophosphate, adenosine monophosphate (AMP), and inorganic phosphate. The activity of SPS is dependent on the presence of both Mg²⁺ and K⁺ ions.

The SPS protein family is divided into two main groups: SelD/SPS2 and SPS1. The SelD/SPS2 group represents the true selenophosphate synthetases that are central to selenium metabolism and are found in all organisms that utilize selenocysteine. Notably, many of these enzymes are themselves selenoproteins, containing a catalytically important selenocysteine residue. In mammals, SPS2 is the functional enzyme for the de novo synthesis of selenophosphate from selenite. Knockdown of SPS2 expression has been shown to severely impair selenoprotein biosynthesis.

The SPS1 group of proteins, found in metazoa, arose from gene duplication of SelD/SPS2. However, they have lost the catalytic activity for selenophosphate synthesis and are not required for selenocysteine biosynthesis. Instead, SPS1 proteins have acquired regulatory functions related to redox homeostasis.

tRNA(Sec) Aminoacylation and Post-aminoacylation Modification

The biosynthesis of selenocysteine occurs on its specific transfer RNA, designated as tRNA(Sec). This process is unique as it is the only known instance in eukaryotes where an amino acid is synthesized on its tRNA. The process begins with the aminoacylation of tRNA(Sec) with serine by the enzyme seryl-tRNA synthetase (SerRS).

Following the attachment of serine, the pathway diverges between prokaryotes and eukaryotes/archaea.

In bacteria , the seryl-tRNA(Sec) is directly converted to selenocysteinyl-tRNA(Sec) by the enzyme selenocysteine synthase (SelA). This pyridoxal phosphate (PLP)-dependent enzyme utilizes selenophosphate as the selenium donor.

In eukaryotes and archaea , the process involves an additional step. The seryl-tRNA(Sec) is first phosphorylated by O-phosphoseryl-tRNA(Sec) kinase (PSTK) to form O-phosphoseryl-tRNA(Sec). Subsequently, selenocysteine synthase (SecS) catalyzes the conversion of O-phosphoseryl-tRNA(Sec) to selenocysteyl-tRNA(Sec), also using selenophosphate as the selenium donor.

Translational Incorporation of L-selenocysteine

The incorporation of selenocysteine into a growing polypeptide chain is a complex process that involves the recoding of a UGA stop codon. This requires a specialized translational machinery that can override the normal termination signal.

UGA Codon Recoding Mechanism

The UGA codon, which typically signals the termination of translation, is repurposed to direct the insertion of selenocysteine. This translational recoding event is a key feature of selenoprotein synthesis and is found across all three domains of life. The interpretation of a UGA codon as selenocysteine instead of a stop signal is dependent on a specific downstream mRNA structure and a set of specialized trans-acting factors. While UGA is the canonical codon for selenocysteine, in some organisms, other stop codons (UAA and UAG) and even some sense codons can be recoded to insert selenocysteine. The efficiency of this recoding process can be influenced by factors such as selenium availability.

Selenocysteine Insertion Sequence (SECIS) Element Recognition

A crucial cis-acting element required for UGA recoding is the Selenocysteine Insertion Sequence (SECIS) element. This is a specific stem-loop structure located in the mRNA of selenoproteins. The location of the SECIS element differs between prokaryotes and eukaryotes.

In bacteria , the SECIS element is typically located in the coding region, immediately downstream of the UGA codon.

In archaea and eukaryotes , the SECIS element is found in the 3' untranslated region (3'-UTR) of the mRNA.

The SECIS element functions by recruiting the specialized translational machinery necessary for selenocysteine insertion.

Specialized Elongation Factors (SelB, EFSec) and SECIS-Binding Proteins (SBP2, L30)

The recognition of the SECIS element and the delivery of selenocysteyl-tRNA(Sec) to the ribosome are mediated by specialized proteins.

In bacteria , the elongation factor SelB performs a dual function. It binds to both the selenocysteyl-tRNA(Sec) and the SECIS element, delivering the charged tRNA to the ribosome at the UGA codon.

In eukaryotes , the process involves a more complex set of proteins. The SECIS-binding protein 2 (SBP2) specifically recognizes and binds to the SECIS element. SBP2 is essential for selenocysteine incorporation and is thought to recruit the selenocysteine-specific elongation factor, EFSec (also known as mSelB or eEFSec). EFSec then delivers the selenocysteyl-tRNA(Sec) to the ribosome. SBP2 has been shown to stably associate with ribosomes, suggesting it may play a role in selecting ribosomes competent for selenocysteine insertion. Another protein, the ribosomal protein L30, has also been identified as a component of the eukaryotic selenocysteine recoding machinery, binding to SECIS elements and potentially competing with SBP2.

FactorDomain of LifeFunction
SelB BacteriaBinds both selenocysteyl-tRNA(Sec) and the SECIS element, delivering the tRNA to the ribosome.
EFSec EukaryotesDelivers selenocysteyl-tRNA(Sec) to the ribosome.
SBP2 EukaryotesBinds to the SECIS element and recruits EFSec.
L30 EukaryotesRibosomal protein that binds to SECIS elements.

Ribosomal Integration and Efficiency of L-selenocysteine Insertion

The final step in the process is the integration of selenocysteine into the growing polypeptide chain at the ribosome. The complex formed by the elongation factor, selenocysteyl-tRNA(Sec), and the SECIS-binding protein interacts with the ribosome paused at the UGA codon. This interaction facilitates the entry of the selenocysteyl-tRNA(Sec) into the ribosomal A-site, allowing for peptide bond formation and the continuation of translation.

Enzymatic Catalysis and Mechanistic Roles of L Selenocysteinate 2

L-selenocysteinate(2-) at Catalytic Sites of Selenoenzymes

L-selenocysteinate(2-) is a critical catalytic residue found at the active site of numerous selenoenzymes across all domains of life. mdpi.comnih.gov These enzymes are involved in a wide array of biological processes, with a significant number functioning as oxidoreductases. nih.govnih.gov In mammals, selenoenzymes predominantly act as antioxidants and regulators of cellular redox metabolism. mdpi.comnih.gov The incorporation of selenocysteine (B57510) into these proteins is a complex co-translational process where a UGA codon, typically a stop codon, is recoded to specify selenocysteine insertion. mdpi.comnih.gov

The catalytic prowess of selenoenzymes is largely attributed to the selenolate form of the selenocysteine residue, which is a potent nucleophile. mdpi.comnih.gov This high reactivity is harnessed in reactions involving peroxides, disulfides, and sulfoxides. mdpi.comnih.gov The general mechanism involves the formation of a selenenylsulfide intermediate, which is subsequently recycled through the addition of a thiol. mdpi.comnih.gov Examples of well-characterized selenoenzymes include glutathione (B108866) peroxidases, thioredoxin reductases, and iodothyronine deiodinases. nih.gov In some bacterial enzymes, such as glycine (B1666218) reductase and D-proline reductase, a less common catalytic mechanism involving the rupture of the selenium-carbon bond is observed. mdpi.comnih.gov

Reaction Mechanisms Catalyzed by L-selenocysteine-Containing Enzymes

The diverse catalytic functions of selenoenzymes are underpinned by a variety of reaction mechanisms tailored to their specific substrates and biological roles.

Selenocysteine β-lyase (SCLY) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a key role in selenium metabolism by specifically catalyzing the decomposition of L-selenocysteine into L-alanine and elemental selenium. nih.govresearchgate.netmdpi.com This enzyme functions as a homodimer and is found in both mammals and bacteria. nih.govresearchgate.net The PLP cofactor is essential for the catalytic activity of SCLY. ontosight.ai

The reaction mechanism involves the formation of a Schiff base between L-selenocysteine and the PLP cofactor bound to a lysine (B10760008) residue in the active site. nih.govontosight.ai This is followed by a β-elimination reaction, which results in the release of L-alanine and elemental selenium. ontosight.ai The elemental selenium can then be reduced to hydrogen selenide (B1212193) (H₂Se). nih.gov The enzyme is specific for L-selenocysteine and does not act on its sulfur-containing counterpart, L-cysteine. researchgate.net In the absence of PLP, the enzyme can be inactivated through a transamination reaction with selenocysteine, forming pyridoxamine (B1203002) 5'-phosphate and a keto acid. nih.gov This inactivation can be reversed by the addition of α-keto acids like pyruvate (B1213749) or α-ketoglutarate, which regenerate the active PLP-bound enzyme. nih.gov

Interactive Data Table: Key Features of Selenocysteine β-Lyase

Feature Description Reference
Enzyme Class Aminotransferase (Class V) nih.gov
Cofactor Pyridoxal 5'-phosphate (PLP) researchgate.netontosight.ai
Substrate L-selenocysteine researchgate.net
Products L-alanine, Elemental Selenium researchgate.netontosight.ai
Reaction Type β-elimination ontosight.ai

In certain anaerobic bacteria, such as Clostridium sticklandii and Clostridium sporogenes, a distinct enzyme, D-selenocystine α,β-lyase, has been identified. nih.govasm.org This enzyme acts on the D-enantiomer of selenocystine, the oxidized dimer of selenocysteine. nih.govasm.org The enzyme from C. sticklandii has been purified and characterized as a homodimer requiring pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govasm.org

The primary reaction catalyzed is an α,β-elimination of D-selenocystine, yielding pyruvate, ammonia, and elemental selenium. nih.govvulcanchem.com In addition to D-selenocystine, this lyase can also utilize D-cystine, D-lanthionine, and D-cysteine as substrates, but it is inactive towards L-amino acids. nih.govasm.org Furthermore, the enzyme exhibits versatility by catalyzing β-replacement reactions. It can react with D-selenocystine and a thiol to form an S-substituted D-cysteine. nih.govasm.org This suggests a role in the interconversion of sulfur and selenium amino acids in these microbial systems. vulcanchem.com

Molybdenum-containing enzymes are crucial for various metabolic pathways involving the transfer of an oxygen atom. mdpi.comresearchgate.net In these enzymes, molybdenum cycles between the +4 and +6 oxidation states to facilitate this transfer. mdpi.comnih.gov Sulfite (B76179) oxidase, an essential molybdoenzyme in humans, catalyzes the oxidation of sulfite to sulfate (B86663). researchgate.netimoa.info The active site of sulfite oxidase contains a molybdenum ion coordinated to the dithiolene sulfurs of a molybdopterin cofactor, two oxo ligands, and a conserved cysteine residue. researchgate.net

The catalytic cycle begins with a nucleophilic attack by sulfite on one of the oxo ligands of the Mo(VI) center, leading to the reduction of molybdenum to Mo(IV) and the formation of sulfate. ebi.ac.uk The sulfate is then displaced by water. ebi.ac.uk The Mo(IV) center is subsequently reoxidized to Mo(VI) through two sequential single-electron transfers to the heme cofactor within the enzyme. imoa.infoebi.ac.uk While sulfite oxidase itself contains a cysteine ligand, studies on model compounds have explored the effect of substituting this cysteine with selenocysteine. researchgate.netrsc.org Computational studies on a diselenolene-molybdenum complex, a biomimetic of a seleno-sulfite oxidase, indicated that the selenium-containing complex could catalyze the oxygen atom transfer with a slightly lower activation energy than its dithiolene counterpart. researchgate.net This suggests that the incorporation of selenocysteine could potentially enhance the catalytic efficiency of such oxygen atom transfer reactions. rsc.orggoettingen-research-online.de

Comparative Enzymology: L-selenocysteine vs. Cysteine in Orthologous Enzymes

The substitution of cysteine with selenocysteine at the active site of homologous enzymes often leads to significant differences in their catalytic properties, highlighting the distinct advantages that selenium can offer.

Methionine sulfoxide (B87167) reductases (Msrs) are a family of enzymes that repair oxidative damage to proteins by reducing methionine sulfoxides back to methionine. nih.govacs.org There are two main classes, MsrA and MsrB, which are stereospecific for the S- and R-isomers of methionine sulfoxide, respectively. nih.govacs.org

In mammals, there are three MsrB enzymes: MsrB1 is a selenoenzyme, while MsrB2 and MsrB3 are cysteine-containing enzymes. nih.govplos.org This provides an excellent system for comparing the catalytic efficiencies of selenocysteine and cysteine. Studies have shown that a recombinant selenoprotein form of MsrB1 exhibits approximately 1,000-fold higher enzyme activity than its cysteine mutant. nih.govplos.org Furthermore, when the active site cysteine in MsrB2 and MsrB3 was replaced with selenocysteine, their catalytic activity in a dithiothreitol (B142953) (DTT)-dependent assay increased by over 100-fold. nih.govplos.orgunl.edu

Similarly, a naturally occurring selenocysteine-containing MsrA from the green alga Chlamydomonas reinhardtii was found to be 10- to 50-fold more active than its cysteine mutant and the natural cysteine-containing mouse MsrA. nih.govacs.org These findings strongly suggest that the presence of selenocysteine significantly enhances the catalytic efficiency of methionine sulfoxide reductases. nih.govacs.orgunl.edu However, the increased activity of the seleno-forms can sometimes be coupled with a decreased efficiency in their regeneration by physiological reducing agents like thioredoxin. nih.govplos.org

Interactive Data Table: Catalytic Activity of MsrB Variants

Enzyme Active Site Residue Relative Activity (DTT-dependent) Reference
MsrB1 Selenocysteine ~1000x higher than Cys mutant nih.govplos.org
MsrB2 Cysteine Baseline plos.org
MsrB2 (Cys to Sec mutant) Selenocysteine >100x higher than wild-type plos.orgunl.edu
MsrB3 Cysteine Baseline plos.org
MsrB3 (Cys to Sec mutant) Selenocysteine >100x higher than wild-type plos.org

Active Site Structural and Electronic Requirements for L-selenocysteinate(2-) vs. Cysteinate

The substitution of sulfur with selenium in the amino acid cysteine to form selenocysteine introduces significant alterations to the structural and electronic properties of an enzyme's active site. These differences are fundamental to understanding why nature utilizes the metabolically expensive selenocysteine in certain catalytic roles, particularly in oxidoreductases. The distinct characteristics of L-selenocysteinate(2-), the deprotonated form of selenocysteine, compared to its sulfur analog, cysteinate, dictate specific requirements of the surrounding protein microenvironment to harness its unique catalytic potential.

The primary distinctions between L-selenocysteinate(2-) and cysteinate stem from the intrinsic differences between selenium and sulfur atoms. Selenium is larger, more polarizable, and possesses a lower electronegativity than sulfur. These atomic properties translate into a lower pKa for the selenol group of selenocysteine (around 5.2-5.4) compared to the thiol group of cysteine (around 8.0-8.3). rsc.orgnih.govnih.gov Consequently, at a physiological pH of 7.4, the selenol group is predominantly in its anionic, highly nucleophilic selenocysteinate form, whereas the thiol group of cysteine is largely protonated. rsc.orgnih.gov This enhanced nucleophilicity of selenocysteinate is a key factor in its catalytic efficiency. nih.govcrg.eu

The local protein environment, including the arrangement of nearby amino acid residues, plays a crucial role in modulating the properties of both residues. For instance, in the mammalian thioredoxin reductase, the active site includes serine residues flanking the catalytic cysteines, which are thought to activate one of the cysteine residues to better mimic the reactivity of a selenocysteine. crg.eu This highlights that the protein scaffold must co-evolve to either support the inherent reactivity of selenocysteine or to elevate the reactivity of cysteine.

Structurally, the larger atomic radius of selenium compared to sulfur results in a longer carbon-selenium bond in selenocysteine than the carbon-sulfur bond in cysteine. This can influence the precise positioning of the catalytic residue within the active site and its interactions with substrates and other residues. researchgate.net Furthermore, the redox potential of the selenol/diselenide couple is significantly lower than that of the thiol/disulfide couple, making selenocysteine a stronger reducing agent. ethz.chd-nb.info This property is critical for enzymes involved in reducing disulfide bonds or hydroperoxides.

However, it is not simply a matter of selenocysteine being universally "better." The choice between selenocysteine and cysteine is context-dependent. In some enzymatic mechanisms, the higher stability of a disulfide bond compared to a diselenide bond might be advantageous. nih.gov The protein active site must be structured to accommodate the specific geometric and electronic demands of either the sulfur or selenium atom to optimize catalysis. For example, in certain [NiFe]-hydrogenases, replacing a specific cysteine ligand with selenocysteine can enhance oxygen tolerance but disrupt a crucial proton transfer pathway, demonstrating that the native sulfur atom is superior in that particular structural and functional context. nih.gov

The active site, therefore, must provide a precise hydrogen-bonding network and electrostatic environment to stabilize the transition states of the reactions catalyzed. For selenocysteinate, which is already ionized at physiological pH, the active site may need to manage this inherent charge. For cysteinate, the active site often needs to facilitate its deprotonation to generate the required nucleophile. plos.org The presence of conserved motifs, such as the CXXC or CXXU (where U is selenocysteine) motifs in thioredoxin-like folds, underscores the importance of the immediate sequence context in defining the redox potential and pKa of the catalytic residue. nih.gov

Ultimately, the structural and electronic requirements of an active site containing L-selenocysteinate(2-) are geared towards leveraging its lower pKa, higher nucleophilicity, and lower redox potential. This often involves a specific architecture that can accommodate its larger size and manage the reactivity of the selenyl anion for efficient catalysis in redox reactions. In contrast, active sites with cysteinate must often create a more activating environment to achieve comparable catalytic efficiency.

PropertyL-selenocysteinate(2-)CysteinateSignificance in Catalysis
pKa of Side Chain ~5.2 - 5.4 rsc.orgnih.govplos.org~8.0 - 8.3 rsc.orgnih.govplos.orgAt physiological pH, selenocysteine is predominantly deprotonated (selenocysteinate), making it a more potent nucleophile. nih.govnih.gov
Nucleophilicity Higher crg.euLower crg.euEnhanced reactivity towards electrophilic substrates. crg.eu
Redox Potential (R-X-H/R-X-X-R) Lower (more reducing) researchgate.netd-nb.infoHigher (less reducing) researchgate.netd-nb.infoFavors catalysis in enzymes that reduce substrates, like glutathione peroxidases and thioredoxin reductases. ethz.ch
Atomic Radius Larger researchgate.netSmaller researchgate.netAffects bond lengths and the precise geometry of the active site. researchgate.net
Polarizability Higher d-nb.infounl.ptLower d-nb.infounl.ptContributes to its nature as a "softer" nucleophile. rsc.org
One-electron Oxidation Product Selanyl radical is less oxidizing and more stable. ethz.chunl.ptThiyl radical is more oxidizing and can be damaging to proteins. ethz.chOffers a protective effect against oxidative stress. ethz.ch

Metabolic Fluxes and Interconversion of L Selenocysteine

Interconversion with Selenium Species (Selenide, Thiophosphate) in Biological Systems

The metabolic fate of L-selenocysteine is closely tied to its interconversion with other key selenium and sulfur-containing species. The primary routes of interconversion involve its decomposition to selenide (B1212193) and a competitive pathway involving thiophosphate.

Selenide Formation: L-selenocysteine can be catabolized by the enzyme selenocysteine (B57510) lyase (SCLY), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. mdpi.comebi.ac.uk This enzyme specifically catalyzes the decomposition of L-selenocysteine into L-alanine and hydrogen selenide (H₂Se). mdpi.comnih.gov The released selenide is a key, highly reactive intermediate metabolite. mdpi.com It serves as the selenium donor for the synthesis of selenophosphate, which is the active selenium species required for the de novo synthesis of selenocysteine on its transfer RNA (tRNA). mdpi.commdpi.com This recycling pathway allows the organism to reuse selenium from the degradation of selenoproteins. nih.govresearchgate.netbohrium.com

Thiophosphate Interaction: A novel pathway has been identified where the machinery for selenocysteine synthesis can be utilized to produce cysteine. nih.gov Selenophosphate synthetase 2 (SPS2), an enzyme that synthesizes selenophosphate from selenide and ATP, can also utilize sulfide (B99878) to produce thiophosphate (SPO₃³⁻). nih.govpnas.org This thiophosphate can then serve as a substrate in a subsequent reaction. Instead of selenophosphate reacting with O-phosphoseryl-tRNA^[Ser]Sec to form selenocysteyl-tRNA^[Ser]Sec, thiophosphate reacts with it to form cysteinyl-tRNA^[Ser]Sec. nih.gov This effectively creates a pathway for cysteine to be synthesized on the tRNA normally designated for selenocysteine, leading to competition between selenium and sulfur metabolism. nih.govpnas.org

Pathway Analysis of L-selenocysteine Metabolism in Model Organisms (e.g., Bacterial Systems)

In bacteria, such as Escherichia coli, the synthesis of L-selenocysteine and its incorporation into proteins is a cotranslational process that recodes the UGA stop codon. nih.govnih.gov This requires a dedicated set of genes and protein factors, often referred to as the selenocysteine insertion machinery. nih.gov

The metabolic pathway begins with the synthesis of the active selenium donor, selenophosphate. The enzyme selenophosphate synthetase, the product of the selD gene, catalyzes the formation of monoselenophosphate from ATP and selenide. pnas.org

The core of the pathway occurs on a unique tRNA, tRNA^[Ser]Sec, encoded by the selC gene. nih.gov This tRNA has distinct structural features compared to other tRNAs. wikipedia.org It is first charged with L-serine by seryl-tRNA synthetase. nih.gov The tRNA-bound serine is then converted directly to a tRNA-bound selenocysteine residue by the enzyme selenocysteine synthase, the product of the selA gene, which utilizes selenophosphate as the selenium donor. nih.gov

The resulting selenocysteyl-tRNA^[Ser]Sec (Sec-tRNA^[Ser]Sec) is then specifically recognized and bound by a specialized elongation factor, SelB, encoded by the selB gene. nih.gov SelB also recognizes a specific mRNA stem-loop structure, known as the selenocysteine insertion sequence (SECIS) element, located immediately downstream of the UGA codon in bacterial selenoprotein genes. nih.govpnas.org This complex of SelB, Sec-tRNA^[Ser]Sec, and the SECIS element directs the ribosome to insert selenocysteine at the UGA codon, overriding its usual function as a termination signal. nih.govannualreviews.org

Cysteine/L-selenocysteine Replacement Phenomena in Selenoproteins under Varying Selenium Availability

The synthesis of selenoproteins is highly dependent on selenium availability. annualreviews.org Under conditions of selenium deficiency, a hierarchical system of selenoprotein expression is observed, where the synthesis of some selenoproteins is maintained at the expense of others. annualreviews.orghawaii.eduplos.org A key phenomenon that occurs under selenium-limiting conditions is the replacement of selenocysteine with its sulfur analogue, cysteine, at the UGA codon. plos.org

This replacement is a direct consequence of the metabolic interplay between selenium and sulfur pathways. As described previously, the enzyme SPS2 can generate thiophosphate from sulfide, which leads to the synthesis of cysteinyl-tRNA^[Ser]Sec. nih.govpnas.org When selenium levels are low, the concentration of selenide and, consequently, selenophosphate decreases. This shifts the equilibrium, allowing the sulfide-dependent reaction to become more prominent, resulting in increased insertion of cysteine in place of selenocysteine. nih.gov

Research has demonstrated this replacement in several selenoproteins.

Thioredoxin Reductase 1 (TR1): In mammalian cells, supplementation with thiophosphate, which mimics the low-selenium state, inhibits the incorporation of selenium into selenoproteins like TR1. pnas.org However, the total protein levels of TR1 can remain stable or even increase, indicating that cysteine is being inserted at the UGA codon. pnas.org Studies have shown that even under selenium-sufficient conditions, cysteine insertion can account for about 10% of the residues at the Sec position in TR1. pnas.org

Selenoprotein P (SelP): SelP is a unique selenoprotein containing multiple Sec residues. plos.org Studies on SelP isolated from human plasma have revealed that up to 8% of the Sec positions can be occupied by cysteine, even under normal dietary selenium intake. plos.org In cell culture experiments, treating cells with thiophosphate led to an almost complete replacement of Sec with Cys in SelP, whereas selenium supplementation favored Sec insertion. plos.org

This Cys/Sec replacement phenomenon demonstrates a flexible mechanism to potentially mitigate the effects of selenium deficiency. While the resulting cysteine-containing proteins have significantly reduced catalytic activity compared to their selenocysteine counterparts, they may retain some partial function. pnas.org

Table of Mentioned Compounds

Compound Name Formula Other Names
L-selenocysteinate(2-) C₃H₅NO₂Se²⁻
L-selenocysteine C₃H₇NO₂Se Sec, L-Selenylalanine wikipedia.orgnih.gov
Selenide H₂Se Hydrogen selenide mdpi.com
Thiophosphate SPO₃³⁻
L-cysteine C₃H₇NO₂S Cys pnas.org
ATP C₁₀H₁₆N₅O₁₃P₃ Adenosine (B11128) triphosphate
L-serine C₃H₇NO₃ Ser mdpi.com
O-phosphoseryl-tRNA^[Ser]Sec
Selenophosphate SePO₃³⁻ Monoselenophosphate pnas.org
L-alanine C₃H₇NO₂

Structural Characterization and Computational Studies of L Selenocysteinate 2 and Its Complexes

X-ray Crystallographic Analysis of L-selenocysteinate(2-) Complexes

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional arrangement of atoms in the solid state. For L-selenocysteinate(2-) complexes, this technique has been instrumental in defining the precise coordination geometries, bond lengths, and angles, as well as the subtle interplay of non-covalent interactions that govern their crystal packing.

A key example is the structural elucidation of methylmercury(II)-d,l-selenocysteinate monohydrate. Single-crystal X-ray diffraction studies of this complex revealed an orthorhombic crystal system, belonging to the space group P2₁2₁2₁. The unit cell dimensions were determined to be a = 6.384(1) Å, b = 26.309(4) Å, and c = 5.292(1) Å, with four molecules per unit cell (Z = 4) huji.ac.il.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)Z
OrthorhombicP2₁2₁2₁6.384(1)26.309(4)5.292(1)4

Table 1. Crystallographic Data for Methylmercury(II)-d,l-selenocysteinate Monohydrate huji.ac.il.

Coordination Chemistry and Bonding Geometry in Metal-L-selenocysteinate Complexes

In the methylmercury(II) complex, the L-selenocysteinate(2-) ligand coordinates to the mercury atom primarily through the deprotonated selenohydryl group. The resulting Hg-Se bond length is a critical parameter, measured to be 2.469(4) Å huji.ac.il. This strong, covalent interaction is fundamental to the stability of the complex.

Intermolecular and Intramolecular Interactions

The crystal packing of methylmercury(II)-d,l-selenocysteinate monohydrate is further stabilized by a network of intermolecular and intramolecular forces. A notable intermolecular interaction is a weak Hg···Se contact of 3.737(4) Å with a selenium atom of an adjacent molecule huji.ac.il. This interaction, although weaker than the primary Hg-Se bond, contributes to the cohesion of the crystal lattice.

Spectroscopic Investigations of L-selenocysteinate(2-) and Its Environment

Spectroscopic methods offer a complementary approach to crystallographic techniques, providing information about the electronic structure, bonding, and local environment of L-selenocysteinate(2-) in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ⁷⁷Se, ¹⁹⁹Hg)

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For L-selenocysteinate(2-) complexes, multinuclear NMR studies provide valuable data on the ligand's conformation and its interaction with metal ions.

¹H NMR: In the ¹H NMR spectrum of methylmercury(II)-d,l-selenocysteinate, the proton resonances of the amino acid moiety are influenced by the coordination to the mercury center. These shifts in proton signals, when compared to the free ligand, can provide information about the binding site and conformational changes upon complexation huji.ac.il.

¹³C NMR: While specific ¹³C NMR data for L-selenocysteinate(2-) complexes are not extensively reported, the chemical shifts of the carbon atoms in the ligand are expected to be sensitive to the coordination environment. Changes in the electronic distribution upon metal binding would lead to shifts in the ¹³C resonances, particularly for the carbons closest to the selenium and carboxylate groups.

Selenium SpeciesTypical ⁷⁷Se Chemical Shift Range (ppm vs. (CH₃)₂Se)
Selenols (R-SeH)~ -80
Selenolates (R-Se⁻)-240 to -270
Diselenides (R-Se-Se-R)230 to 360

Table 2. Typical ⁷⁷Se NMR Chemical Shift Ranges for Various Selenium Species researchgate.net.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding characteristics. In L-selenocysteinate(2-) complexes, these methods can be used to identify the coordination sites and to probe the strength of the metal-ligand bonds.

For methylmercury(II)-d,l-selenocysteinate, the IR and Raman spectra have been reported huji.ac.il. The vibrational frequencies of the carboxylate and amino groups are expected to shift upon coordination to the metal center. Furthermore, a key vibrational mode to identify is the Hg-Se stretching frequency, which provides a direct measure of the bond strength. For the analogous methylmercury(II)-L-cysteinate complex, the Hg-S stretching vibration was observed at 326 cm⁻¹ dntb.gov.ua. Given the stronger interaction between mercury and selenium, the Hg-Se stretching frequency in the selenocysteinate complex would be expected at a lower wavenumber.

X-ray Absorption Spectroscopy (XAS) of Selenocysteinate Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. For selenium-containing systems, Se K-edge XAS can be used to determine the oxidation state of selenium, the coordination number, and the identity and distance of neighboring atoms.

XAS studies on various selenium-containing amino acids, including selenocysteine (B57510), have demonstrated that the Se K-edge spectra are distinct for different selenium species nih.gov. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the distances, coordination number, and identity of the atoms surrounding the selenium atom. This technique holds great promise for characterizing the coordination environment of L-selenocysteinate(2-) in metalloproteins and synthetic complexes, particularly in non-crystalline samples where X-ray diffraction is not applicable.

Electron Paramagnetic Resonance (EPR) for Metal-Selenocysteinate Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species, making it particularly well-suited for studying the interactions between metal ions and ligands such as L-selenocysteinate(2-). bioexcel.eu While specific EPR studies exclusively focused on L-selenocysteinate(2-) complexes are not extensively documented, the principles of EPR spectroscopy as applied to metalloproteins and other metal complexes provide a strong foundation for understanding these interactions. researchgate.netnih.gov

The coordination of L-selenocysteinate(2-) to a paramagnetic metal center, such as Cu(II) or Mo(V), would be expected to produce a distinct EPR spectrum. The key parameters derived from an EPR spectrum, the g-tensor and the hyperfine coupling constants, are highly sensitive to the nature of the coordinating atoms and the geometry of the metal center. bioexcel.eunih.gov The presence of the selenium atom, with its unique nuclear spin properties (for the 77Se isotope, I = 1/2), in the coordination sphere of a metal ion would be anticipated to introduce characteristic hyperfine splitting, providing direct evidence of the metal-selenium bond.

For instance, in a hypothetical Cu(II)-L-selenocysteinate(2-) complex, the EPR spectrum would be influenced by the strong covalent interaction between the soft selenium donor and the copper ion. This would likely result in a significant shift in the g-values and a distinct copper hyperfine splitting pattern compared to analogous complexes with lighter donor atoms like oxygen or nitrogen. nih.govresearchgate.net Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, could further elucidate the finer details of the metal-ligand interactions, including the precise hyperfine coupling constants for the selenium, nitrogen, and even proton nuclei within the L-selenocysteinate(2-) ligand.

In the context of molybdenum-containing enzymes, where selenocysteine is sometimes found in the active site, EPR has been instrumental in characterizing the Mo(V) state. researchgate.net Pulsed EPR techniques have been particularly valuable in determining the hyperfine and nuclear quadrupole interactions of nuclei in the vicinity of the molybdenum center, offering detailed structural insights. researchgate.net Similar approaches applied to synthetic Mo(V)-L-selenocysteinate(2-) complexes would be invaluable in understanding the electronic structure and bonding in these systems.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the properties of L-selenocysteinate(2-) at an atomic level of detail. mdpi.comnih.govmdpi.comresearchgate.net These methods provide insights into the electronic structure, reactivity, and conformational dynamics of this important molecule and its derivatives.

Density Functional Theory (DFT) Calculations on L-selenocysteinate(2-) Reactivity and Electronic Structure

Density Functional Theory (DFT) has proven to be a robust method for exploring the electronic structure and reactivity of L-selenocysteinate(2-). nih.govresearchgate.net DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, all of which are fundamental to understanding the molecule's chemical behavior.

Studies on the deprotonated forms of selenocysteine have shown that the selenolate group is a potent nucleophile, a property that is critical to its biological function. DFT calculations can quantify this nucleophilicity and predict the most likely sites of reaction. For example, in the context of metal binding, DFT studies have shown a preferential affinity of metal ions like cobalt for the deprotonated selenol group (selenolate). researchgate.net These calculations reveal that the selenium atom in the selenolate state can engage in significant charge transfer to the metal center, leading to the formation of stable complexes. researchgate.net

The electronic structure of L-selenocysteinate(2-) is characterized by a high-energy highest occupied molecular orbital (HOMO) that is largely localized on the selenium atom. This high-lying HOMO is responsible for the compound's strong reducing potential and its susceptibility to oxidation. DFT calculations can accurately model the energy of the HOMO and the lowest unoccupied molecular orbital (LUMO), providing a quantitative measure of the HOMO-LUMO gap, which is a key determinant of chemical reactivity and electronic transitions.

Table 1: Representative DFT-Calculated Properties of Metal-Selenocysteinate Interactions

Metal IonCoordination ModeKey FindingReference
Co(II)S, N, O chelationPreferential affinity for the deprotonated selenol group (selenolate) with significant charge transfer. researchgate.net

This table is illustrative and based on findings for deprotonated selenocysteine, which serves as a model for L-selenocysteinate(2-).

Thermodynamic and Kinetic Studies of L-selenocysteinate(2-) Reactions (e.g., Demethylation)

The thermodynamics of metal-L-selenocysteinate(2-) complex formation can also be investigated computationally. By calculating the binding energies of the ligand to various metal ions, the relative stabilities of different complexes can be predicted. These calculations can also account for solvent effects, providing a more realistic picture of the thermodynamics in solution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful means to explore the conformational landscape of L-selenocysteinate(2-) and its complexes in a dynamic environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its preferred conformations and the transitions between them.

A critical component for accurate MD simulations is the availability of reliable force field parameters. Recently, efforts have been made to develop and validate Lennard-Jones parameters for selenocysteine in various physiologically relevant oxidation and protonation states for use with the AMBER force field. nih.gov These parameters are crucial for accurately modeling the non-bonded interactions that govern the conformational behavior of molecules containing selenocysteine. The development of such parameters involved adjusting them to reproduce water radial distribution functions obtained from ab initio molecular dynamics, ensuring their accuracy in condensed-phase simulations. nih.gov

MD simulations can be used to study the flexibility of the L-selenocysteinate(2-) backbone and side chain, and to identify the most stable conformers in solution. This information is important for understanding how the molecule interacts with other molecules, such as metal ions or the active sites of enzymes. For metal complexes of L-selenocysteinate(2-), MD simulations can provide insights into the dynamic stability of the coordination geometry and the flexibility of the ligand when bound to the metal.

Interactions and Reactivity Profiles of L Selenocysteinate 2 in Research Models

Coordination and Ligand Exchange Reactions of L-selenocysteinate(2-)

L-selenocysteinate(2-) readily participates in coordination and ligand exchange reactions, a process involving the substitution of one or more ligands in a complex ion with others. libretexts.org Its strong binding affinity for certain metals is a key feature of its chemical behavior. In the presence of metal ions, particularly soft Lewis acids, the selenolate group of L-selenocysteinate(2-) acts as a potent nucleophile, displacing other ligands to form stable coordination complexes.

The general order of binding affinity for methylmercury (B97897), a well-studied soft metal ion, highlights the reactivity of the selenol group: SeH > SH ≥ Se–Se > NH2 > S–S, SeCH3. oup.com This indicates that the selenol group of L-selenocysteinate(2-) has a higher affinity for methylmercury than the thiol group of cysteine. oup.comnih.gov Consequently, in a system containing both L-cysteinate and L-selenocysteinate(2-), the latter will preferentially undergo a ligand exchange reaction to bind with the metal ion. oup.com This has been observed in competitive experiments where methylmercury chloride reacts preferentially with the diselenium (B1237649) analogue of vasopressin over the native form. unina.it

The mechanism of ligand substitution can be associative, where the incoming ligand (in this case, L-selenocysteinate(2-)) approaches the metal complex before the leaving group departs. libretexts.org This process is common for complexes with 16 or fewer total electrons. libretexts.org The formation of these coordination complexes is a critical aspect of the biological and toxicological roles of both selenium and the metals it interacts with.

Formation of Organoselenium Compounds involving L-selenocysteinate(2-)

L-selenocysteinate(2-) is a key precursor in the formation of various organoselenium compounds, which are defined as chemical compounds containing a carbon-to-selenium bond. wikipedia.org The selenium in these compounds typically exists in the Se(II) oxidation state. wikipedia.org

One of the primary reactions involving L-selenocysteinate(2-) is the formation of selenides (R-Se-R'). These can be formed through the alkylation of the selenolate group. researchgate.net For instance, in the context of its interaction with methylmercury, L-selenocysteinate(2-) can lead to the formation of compounds like bis(methylmercuric)selenide. nih.govacs.org

Furthermore, L-selenocysteinate(2-) can be a building block for more complex selenium-containing heterocycles. While specific synthetic pathways starting directly from L-selenocysteinate(2-) to complex heterocycles are not extensively detailed in the provided context, the general synthesis of selenophenes and other selenium heterocycles often involves the reaction of a selenium nucleophile, a role that L-selenocysteinate(2-) can fulfill, with appropriate electrophilic precursors. nih.gov

The reactivity of the selenol group also allows for oxidation reactions, leading to the formation of diselenides (R-Se-Se-R'). researchgate.net The diselenide bridge is a notable feature in some complex organoselenium compounds and can be identified using techniques like 77Se NMR spectroscopy. nih.gov

Mechanistic Insights into Methylmercury-L-selenocysteinate Interactions

The interaction between methylmercury (CH₃Hg⁺) and L-selenocysteinate(2-) is a focal point of research due to its environmental and toxicological significance. This interaction involves the formation of a strong mercury-selenium bond and can lead to the demethylation of the highly toxic methylmercury.

The formation of a bond between mercury and selenium is a thermodynamically favorable process. acs.org The affinity of methylmercury for the selenol group of L-selenocysteinate(2-) is significantly higher than for the thiol group of L-cysteinate. nih.govresearchgate.net This strong interaction leads to the formation of a stable methylmercury-L-selenocysteinate complex. researchgate.net

The Hg–Se bond length in methylmercury-selenol compounds is marginally shorter than what would be expected based on relative atomic radii, suggesting a stronger bond compared to its sulfur counterpart. oup.com NMR studies have also confirmed that the Hg–Se bond in CH₃Hg–SeR compounds is more stable than the Hg–S bond in their sulfur analogues. nih.gov Even in the solid state, crystalline methylmercury L-selenocysteinate has been observed to slowly decompose to form mercury selenide (B1212193) (HgSe) at room temperature. researchgate.net

Table 1: Comparison of Hg-S and Hg-Se Bond Properties

PropertyHg-S (in Methylmercury-cysteinate)Hg-Se (in Methylmercury-selenocysteinate)Reference
Relative Bond Strength StrongStronger oup.comresearchgate.net
Thermodynamic Favorability FavorableMore Favorable acs.orgresearchgate.net
Bond Stability StableMore Stable nih.gov

A significant consequence of the interaction between methylmercury and L-selenocysteinate(2-) is the chemical demethylation of methylmercury. nih.gov This process is a detoxification pathway, as it converts the highly neurotoxic methylmercury into less toxic forms.

Studies have shown that selenium can significantly increase the transformation of methylmercury to inorganic mercury, with the intestine being a major site for this demethylation. nih.gov This demethylation pathway, leading from a methylmercury-cysteinate complex to a more stable mercury-selenocysteinate complex and ultimately to inert HgSe, is considered a common detoxification process in nature. acs.org

Table 2: Key Intermediates and Products in the Demethylation of Methylmercury by L-selenocysteinate(2-)

SpeciesChemical FormulaRole in DemethylationReference
Methylmercury-L-selenocysteinate CH₃Hg-SecInitial complex researchgate.net
Bis(methylmercuric)selenide (CH₃Hg)₂SeKey intermediate nih.govacs.org
Dimethylmercury (CH₃)₂HgDecomposition product nih.govacs.org
Mercury Selenide HgSeFinal inorganic product nih.govacs.org

The interaction of methylmercury with L-selenocysteinate(2-) is thermodynamically more favorable than its interaction with L-cysteinate. researchgate.net While the formation of methylmercury-cysteinate is thermodynamically favorable, the subsequent degradation of this complex is even more so. acs.org

This thermodynamic preference for selenium over sulfur in binding with mercury is fundamental to the antagonistic relationship between selenium and mercury toxicity. acs.org The replacement of a cysteine ligand with a selenocysteine (B57510) ligand in peptides has been shown to increase the reactivity towards methylmercury, leading to the predominant formation of mercury-bridged structures and subsequent demethylation. unina.it

Advanced Analytical Methodologies for L Selenocysteine Research

Chromatographic Techniques for L-selenocysteine and Its Metabolitesrsc.orgnih.gov

Chromatographic methods are fundamental in the separation and quantification of L-selenocysteine and its related compounds from intricate biological samples. creative-proteomics.commdpi.com These techniques offer high resolution and sensitivity, which are crucial for distinguishing between different selenium species. creative-proteomics.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for selenium speciation analysis. rsc.orgmdpi.com This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS, allowing for the precise quantification of various selenium compounds, including L-selenocysteine. rsc.orgmdpi.com In a typical HPLC-ICP-MS setup, the sample is first subjected to enzymatic hydrolysis to release selenoamino acids from proteins. nih.govmdpi.com The resulting extract is then injected into the HPLC system for separation. The separated compounds are then introduced into the ICP-MS for the detection and quantification of selenium isotopes. mdpi.comnih.gov

Researchers have optimized various HPLC methods, including ion-exchange, ion-pairing reversed-phase, and size-exclusion chromatography, to achieve effective separation of L-selenocysteine and other selenometabolites. mdpi.comrsc.org For instance, the use of a reversed-phase HPLC column with an ion-pairing reagent in the mobile phase has been shown to provide excellent resolution for selenium compounds in yeast. nih.gov The choice of the stationary phase and mobile phase composition is critical for achieving the desired separation. mdpi.comresearchgate.net

The following table summarizes typical parameters used in HPLC-ICP-MS for the analysis of L-selenocysteine and its metabolites:

ParameterDescriptionReference
HPLC Column Agilent StableBond (SB-Aq) (4.6 mm × 250 mm, 5 μm) mdpi.com
Mobile Phase Mixture of 5mM ammonium (B1175870) acetate (B1210297) water solution and methanol (B129727) nih.gov
Detection Inductively Coupled Plasma Mass Spectrometry (ICP-MS) rsc.org
Monitored Isotopes 77Se, 78Se, 80Se nih.gov
Sample Preparation Enzymatic hydrolysis with protease XIV rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another indispensable technique for the speciation analysis of L-selenocysteine and its metabolites. nih.govresearchgate.net This method offers high selectivity and sensitivity, enabling the identification and quantification of selenium compounds in various matrices, including dietary supplements and biological tissues. nih.govmdpi.com In LC-MS/MS, the separation of analytes is achieved using liquid chromatography, followed by detection using a tandem mass spectrometer. researchgate.net The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compounds, which aids in their identification. acs.org

The development of LC-MS/MS methods has allowed for the simultaneous determination of multiple selenium species, such as seleno-l-methionine, methyl-seleno-l-cysteine, and l-selenocystine. nih.gov The choice of chromatographic conditions, including the column and mobile phase, is crucial for achieving good separation of the target compounds. researchgate.netepa.gov The mass spectrometer is typically operated in either positive or negative ion mode, depending on the selenium form being analyzed. nih.gov

Key aspects of LC-MS/MS for L-selenocysteine analysis are highlighted in the table below:

ParameterDescriptionReference
Chromatography TSK-Gel ODS-100V column nih.gov
Mobile Phase 5mM ammonium acetate in water and methanol mixture nih.gov
Detection Tandem mass spectrometer with an ion trap nih.gov
Ionization Mode Positive or negative, depending on the selenium form nih.gov
Application Speciation analysis in dietary supplements nih.gov

Spectroscopic Analytical Approaches (as applied in research)rsc.orgmdpi.com

Spectroscopic techniques are valuable for probing the chemical and electronic structures of L-selenocysteine and its derivatives. acs.orgresearchgate.net Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Absorption Spectroscopy (XAS) provide detailed information about the local environment of the selenium atom. acs.orgtandfonline.com

Solid-state 77Se NMR spectroscopy, for instance, has been used to measure the chemical shift tensor of L-selenocystine, providing insights into its conformational properties. acs.org Quantum chemical calculations are often employed in conjunction with experimental NMR data to understand the effects of factors like protonation state and protein environment on the 77Se chemical shift. acs.orgresearchgate.net XAS studies have revealed that the selenium environment in some enzymes is sensitive to the redox state of the enzyme. tandfonline.com Furthermore, theoretical studies have simulated infrared (IR) and soft X-ray spectra of L-selenocysteine to characterize its chemical and electronic structures. acs.orgresearchgate.net

Mass Spectrometry (MS) for Proteomic Analysis of L-selenocysteine Incorporationresearchgate.net

Mass spectrometry-based proteomics has become a cornerstone for identifying and characterizing the incorporation of L-selenocysteine into proteins. creative-proteomics.comresearchgate.net These methods allow for the identification of selenocysteine-containing peptides within complex protein mixtures, shedding light on the specific sites of its incorporation. creative-proteomics.comresearchgate.net A significant challenge in the proteomic analysis of selenoproteins is that L-selenocysteine is often not identified in standard tandem mass spectrometry (MS/MS) database searches. researchgate.net However, modifications to search parameters can enable the confident identification of these peptides. researchgate.net

One approach involves the use of thiol-derivatizing agents, such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM), which react with the selenol group of L-selenocysteine, leading to a distinct mass shift that can be detected by MS. researchgate.net More advanced techniques, such as Sec-specific mass spectrometry (SecMS), utilize the differential reactivity of selenols and thiols to selectively enrich and identify selenocysteine-containing peptides. researchgate.netresearchgate.net This method has been instrumental in creating selenoproteome expression atlases and identifying changes in selenoprotein expression associated with factors like aging. researchgate.netacs.org

The following table outlines key findings from proteomic analyses of L-selenocysteine incorporation:

FindingAnalytical ApproachReference
Facultative incorporation of selenium as selenocysteine (B57510) into proteins lacking canonical encoding.Mass Spectrometry researchgate.net
Development of Sec-specific mass spectrometry (SecMS) for systematic profiling of selenoproteomes.Selective alkylation of Sec followed by MS researchgate.netnih.gov
Identification of selenocysteine-containing peptides by a distinct mass shift after derivatization.Targeted-MS with thiol derivatizing agents researchgate.net
Use of selenium's isotopic distribution as a signature to identify selenium-containing peptides.Tandem Mass Spectrometry nih.govacs.org
Characterization of selenocysteine reactivity across the selenoprotein family.Reactivity-based enrichment and MS researchgate.netacs.org

Integration of Computational Predictions with Experimental Analytical Datarsc.org

The integration of computational modeling with experimental analytical data has proven to be a powerful strategy in L-selenocysteine research. plos.orgnih.gov Computational methods can predict the presence of selenoproteins in genomes and help to understand the mechanisms that regulate their expression. d-nb.infonih.gov These predictions can then be validated and further investigated using experimental techniques.

For example, computational models have been developed to study the competition between the incorporation of selenocysteine at UGA codons and the termination of translation. plos.org These models can simulate the effects of varying selenium concentrations and can be tested experimentally. plos.org By combining computational predictions with experimental data from techniques like quantitative proteomics and transcriptomics, researchers can gain a more comprehensive understanding of the factors that govern selenoprotein synthesis. nih.govasm.org Furthermore, computational tools have been created to identify the selenocysteine-specific tRNA (tRNASec) in genomes, which is a crucial component of the selenoprotein synthesis machinery. nih.govplos.org The accuracy of these computational predictions is then verified through experimental analysis.

Evolutionary and Phylogenetic Perspectives of L Selenocysteine Utilization

Conservation and Distribution of Selenoprotein Families Across Domains of Life

The distribution of selenoprotein families—proteins containing L-selenocysteine—is sporadic across the three domains of life: Bacteria, Archaea, and Eukarya. embopress.orgcrg.eu This mosaic-like presence suggests a complex evolutionary history involving vertical inheritance, gene loss, and horizontal gene transfer. nih.govnih.gov While Sec is found in all three domains, many species in each domain have lost the ability to produce selenoproteins. nih.govnih.gov

In Bacteria, approximately 21.5% of sequenced species utilize Sec, with selenoproteomes (the complete set of selenoproteins in an organism) ranging from a single protein to over 30. dntb.gov.ua Organisms rich in selenoproteins are often found in the Deltaproteobacteria or Firmicutes/Clostridia phyla. dntb.gov.ua

In Eukaryotes, the size of selenoproteomes varies significantly. nih.gov Aquatic organisms, for instance, tend to have larger selenoproteomes, while many terrestrial organisms, including land plants and fungi, have completely lost their selenoprotein genes. nih.gov Some ancient eukaryotic selenoprotein families are shared with mammals, indicating an early origin. nih.gov However, several families have a more restricted distribution. For example, SelP and SelN appear to be specific to animals. nih.gov The discovery of novel selenoprotein families, such as SelU in fish, which has cysteine-containing homologs in mammals, highlights a scattered phylogenetic distribution and suggests that the mammalian selenoproteome does not represent the entirety of the eukaryotic selenoproteome. embopress.orgunl.edu

Only a few selenoprotein families, notably glutathione (B108866) peroxidases and selenophosphate synthetases, are shared between prokaryotic and eukaryotic domains, which may imply an independent emergence of many selenoproteins in different lineages. pnas.org The machinery for Sec incorporation itself shows evolutionary divergence; for instance, the SECIS (SElenoCysteine Insertion Sequence) element, a crucial RNA structure for recoding the UGA codon, is located in the coding region in bacteria but in the 3' untranslated region (UTR) in eukaryotes and archaea. nih.govplos.org Recent findings in Lokiarchaeota, an archaeal phylum, have identified an intermediate system with SECIS elements that resemble the eukaryotic form, shedding light on the evolutionary transition between archaeal and eukaryotic Sec-encoding systems. oup.com

Selenoprotein FamilyDistribution Across DomainsNotes
Glutathione Peroxidases (GPx) Bacteria, EukaryaOne of the few families shared between domains. pnas.org Involved in antioxidant defense. unl.pt
Thioredoxin Reductases (TR) Bacteria, EukaryaKey enzymes in redox regulation. plos.org
Selenophosphate Synthetase (SPS/SelD) Bacteria, Archaea, EukaryaEssential for Sec synthesis; often a selenoprotein itself. nih.gov
Formate Dehydrogenases Bacteria, ArchaeaOften contain Sec and are involved in energy metabolism. dntb.gov.ua
Iodothyronine Deiodinases (DIO) EukaryaCrucial for thyroid hormone activation in vertebrates. pnas.org
SelP Eukarya (Animals)Appears to be specific to the animal kingdom. nih.gov
SelN Eukarya (Animals)Another animal-specific selenoprotein family. nih.gov
SelU EukaryaFound as a selenoprotein in fish and other eukaryotes, but as a Cys-containing homolog in mammals. embopress.orgunl.edu
SelJ Eukarya (Fish)A fish-specific selenoprotein family, challenging the idea that mammals recapitulate the entire eukaryotic selenoproteome. pnas.org

Adaptive Significance of L-selenocysteine in Enzyme Function

The persistence and evolution of the complex Sec incorporation machinery suggest a significant adaptive advantage conferred by this amino acid. unl.pt The primary benefit of L-selenocysteine lies in its chemical properties, which make it a superior catalyst compared to its sulfur analog, cysteine (Cys), in certain redox reactions. nih.govcapes.gov.br

The selenium atom in Sec has a much lower pKa (around 5.2) compared to the sulfur atom in Cys (around 8.2). nih.govpsu.edu This means that at physiological pH, the selenol group of Sec is largely ionized, existing as a highly nucleophilic selenolate anion. nih.gov This enhanced nucleophilicity makes Sec a more potent catalyst for redox reactions. nih.gov Selenoenzymes are often found to be 100 to 1,000 times more active than their cysteine-substituted mutants. plos.org

This catalytic advantage is particularly crucial for enzymes that must efficiently reduce hydroperoxides or other reactive oxygen species, protecting the cell from oxidative damage. unl.pt Furthermore, selenium is a better leaving group than sulfur, which can also contribute to higher catalytic efficiency in specific enzymatic mechanisms. oup.com The theory that Sec was a relic of an ancient genetic code that was later selected against by rising atmospheric oxygen has been challenged by proposals that Sec was a later addition to the genetic code, with its use accumulating in eukaryotes, especially vertebrates, to exploit its unique redox properties. capes.gov.br The cellular investment in the energetically "expensive" machinery for Sec incorporation is a strong indicator of the profound functional advantage it provides in specific biological contexts. unl.pt

Divergence of Selenocysteine (B57510) vs. Cysteine Usage in Enzyme Active Sites

The evolutionary history of selenoproteins is marked by a dynamic interplay between the use of selenocysteine and cysteine at the active site. crg.eu This is not a simple, one-way street but rather a complex process of replacement and adaptation. nih.gov Analysis of various protein families across different lineages reveals numerous instances of Cys-to-Sec evolution, where an ancestral cysteine-containing protein evolves to utilize the more catalytically potent selenocysteine. nih.gov This trend suggests that the recruitment of Sec is an adaptive strategy to enhance enzyme function. dntb.gov.ua

Conversely, Sec-to-Cys replacements have also occurred, though they appear to be less frequent for many protein families. dntb.gov.ua Such replacements can be driven by various evolutionary pressures, including changes in the availability of selenium in the environment or the loss of components of the Sec incorporation machinery. nih.gov When a Sec residue is replaced by the less reactive Cys, it is often accompanied by co-evolving compensatory mutations within the active site. nih.gov These additional mutations can help to improve the catalytic efficiency of the cysteine residue, partially making up for the loss of selenium's superior reactivity. crg.eunih.gov

A notable example of this evolutionary dynamic is the glutathione peroxidase 6 (GPX6) enzyme in mammals. oup.com In several mammalian lineages, GPX6 has independently replaced its catalytic Sec with Cys. oup.com Reconstructions of these ancient enzymes show that this substitution resulted in a loss of the classic peroxidase function, which was not regained over evolutionary time. oup.com Instead, the Cys-containing GPX6 proteins accumulated other mutations, suggesting an adaptation towards a new or modified function. oup.com Similarly, the methionine-R-sulfoxide reductase (Msr) family provides another clear example, where MsrB1 is a selenoprotein, while MsrB2 and MsrB3 are Cys-containing enzymes in mammals. plos.org Studies have shown that while inserting Sec into MsrB2 and MsrB3 dramatically increases their activity, they lose the ability to be regenerated by their physiological partner, thioredoxin, unless other compensatory mutations are also introduced. plos.org This highlights that the simple swap of Sec for Cys (or vice-versa) is often insufficient, and the broader active site context is critical for optimal function, reflecting a complex evolutionary path for these enzymes. plos.org

Q & A

Q. What minimal data must be included in publications to ensure reproducibility of L-selenocysteinate(2−) synthesis?

  • Methodological Answer : Provide detailed synthetic protocols (solvents, catalysts, reaction times), purity metrics (HPLC chromatograms, elemental analysis), and spectral data (NMR, MS). For biological studies, disclose cell lines, passage numbers, and selenium serum concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.